1-(tert-Butyl)-3-ethynylbenzene

Vue d'ensemble

Description

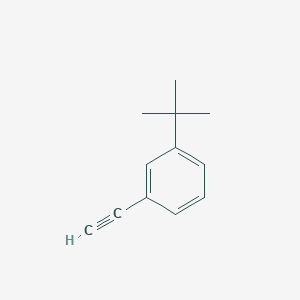

The compound “1-(tert-Butyl)-3-ethynylbenzene” belongs to the class of organic compounds known as alkylbenzenes . These are compounds containing a benzene with an alkyl group attached to it. In this case, the alkyl group is a tert-butyl group attached at the 1-position and an ethynyl group attached at the 3-position of the benzene ring.

Synthesis Analysis

While specific synthesis methods for “1-(tert-Butyl)-3-ethynylbenzene” are not available, tert-butyl groups are often introduced into organic molecules through reactions involving tert-butyl alcohol . Ethynyl groups can be introduced using acetylene chemistry .Molecular Structure Analysis

The molecular structure of “1-(tert-Butyl)-3-ethynylbenzene” would consist of a benzene ring substituted with a tert-butyl group and an ethynyl group. The tert-butyl group is a bulky group that can influence the conformation and reactivity of the molecule .Applications De Recherche Scientifique

Synthesis and Properties of Polyimides

The synthesis of polyimides from 1,4-bis(4-aminophenoxy)-2-tert-butylbenzene (BATB) as a monomer showcases the chemical's role in creating polymers with specific mechanical and thermal properties. Polyimides made from BATB exhibit high tensile strength, flexibility, and thermal stability, indicating potential applications in areas requiring durable materials, like aerospace and electronics. The inherent viscosities, solubility, and glass transition temperatures of these polyimides vary depending on the dianhydride used, highlighting the customizability of the material's properties for different applications (Liaw & Liaw, 1996).

Arylpalladium Halide Complexes with Hindered Phosphine

The formation of monomeric arylpalladium(II) halide complexes with tri-tert-butyl phosphine shows 1-(tert-Butyl)-3-ethynylbenzene's role in the synthesis and characterization of compounds with potential catalytic activity. The complexes demonstrate significant stability and have implications in palladium-catalyzed cross-coupling reactions, an important process in organic synthesis for creating complex molecules. This work could be crucial for developing new catalysts and advancing synthetic methodologies (Stambuli, Bühl, & Hartwig, 2002).

Photothermally Induced Bergman Cyclization

The study of photothermally induced Bergman cyclization of metalloenediynes via near-infrared ligand-to-metal charge-transfer excitation opens a new pathway for triggering chemical reactions using light. This process has significant potential in material science, particularly in the development of novel polymeric materials. The research demonstrates the ability to initiate Bergman cyclization photothermally, offering a novel approach to material synthesis and the generation of polymeric products (Kraft et al., 2003).

Fixation of Small Molecules by Bifunctional Frustrated Pyrazolylborane Lewis Pair

The fixation of small molecules like carbon dioxide and related compounds by a bifunctional frustrated Lewis pair showcases potential applications in chemical fixation and transformation of gases into more stable, functionalized forms. This work could have significant implications in areas like carbon capture and utilization, contributing to efforts in reducing greenhouse gas emissions and finding new pathways for chemical synthesis (Theuergarten et al., 2012).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-tert-butyl-3-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-5-10-7-6-8-11(9-10)12(2,3)4/h1,6-9H,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVJICPWLXLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butyl)-3-ethynylbenzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)methyl]-1,1-dioxothian-4-amine](/img/structure/B2361484.png)

![9-Chloro-2-(6-chloro-2-oxo-2h-chromen-3-yl)-4-methyl-5h-chromeno[3,4-c]pyridin-5-one](/img/structure/B2361486.png)

![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)

![N-(2-methoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2361494.png)

![3-(3,4-Dimethoxyphenyl)-3-[(furan-2-carbonyl)-amino]propionic acid](/img/structure/B2361496.png)

![Tert-butyl 5-oxo-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2361499.png)

![3-amino-N-(4-bromophenyl)-4-(furan-2-yl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2361504.png)

![N-[1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclopropyl]but-2-ynamide](/img/structure/B2361505.png)